3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
The compound “3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride” belongs to a class of organic compounds known as azabicyclo octanes . These are organic compounds containing a bicyclic structure that is made up of an eight-member carbon ring and a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This process has attracted attention from many research groups worldwide due to the wide array of interesting biological activities displayed by these compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 8-azabicyclo[3.2.1]octane core, with a fluorine atom and a chlorophenyl group attached to the third carbon atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the chlorophenyl and fluoro groups .Scientific Research Applications
Synthesis of Tropane Alkaloids
- Scientific Field: Organic & Biomolecular Chemistry
- Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application: The approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results/Outcomes: This methodology has been successful in the synthesis of tropane alkaloids, contributing to the understanding and application of these compounds in various biological activities .
Drug Discovery
- Scientific Field: Pharmaceutical Sciences
- Application Summary: The 2-azabicyclo[3.2.1]octane system, a similar structure to the one you mentioned, has gained significant interest due to its synthetic and pharmacological potential . This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods of Application: The synthetic approaches to access this bicyclic architecture are summarized in the referenced article . These methods have been used in the total synthesis of several target molecules .
- Results/Outcomes: The unique structure of the 2-azabicyclo[3.2.1]octane system has made it a challenging scaffold to acquire, but its presence in the total synthesis of several target molecules highlights its importance in the field of drug discovery .
Organocatalysis
- Scientific Field: Organic Chemistry
- Application Summary: Organocatalysis, which is one of the main research areas in organic chemistry, has been applied to the synthesis of many natural products and structures, including the bicyclo[3.2.1]octane framework . This approach reduces residues and thus the ecological impact .
- Methods of Application: The specific methods of application are not detailed in the source, but organocatalysis generally involves the use of a small amount of a chiral organic molecule to catalyze a chemical reaction .
- Results/Outcomes: The use of organocatalysis for the synthesis of the bicyclo[3.2.1]octane framework has contributed to the development of more environmentally friendly synthetic methods .
Synthesis of Cytisine-like Alkaloids
- Scientific Field: Medicinal Chemistry
- Application Summary: The 2-azabicyclo[3.2.1]octane system, a similar structure to the one you mentioned, has been used in the synthesis of cytisine-like alkaloids . These compounds, from the hosieine family, have shown high affinity for α4β2 neuronal nicotinic acetylcholine receptor .
- Methods of Application: The synthetic approaches to access this bicyclic architecture are summarized in the referenced article . These methods have been used in the total synthesis of several target molecules .
- Results/Outcomes: The synthesis of cytisine-like alkaloids using the 2-azabicyclo[3.2.1]octane system has contributed to the discovery of new bioactive compounds with potential applications in drug discovery .
Synthesis of Natural Products
- Scientific Field: Natural Product Chemistry
- Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results/Outcomes: This methodology has been successful in the synthesis of tropane alkaloids, contributing to the understanding and application of these compounds in various biological activities .
Synthesis of Bioactive Molecules
- Scientific Field: Bioorganic Chemistry
- Application Summary: The 2-azabicyclo[3.2.1]octane system, a similar structure to the one you mentioned, has gained significant interest due to its synthetic and pharmacological potential . This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods of Application: The synthetic approaches to access this bicyclic architecture are summarized in the referenced article . These methods have been used in the total synthesis of several target molecules .
- Results/Outcomes: The unique structure of the 2-azabicyclo[3.2.1]octane system has made it a challenging scaffold to acquire, but its presence in the total synthesis of several target molecules highlights its importance in the field of drug discovery .
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN.ClH/c14-10-3-1-9(2-4-10)13(15)7-11-5-6-12(8-13)16-11;/h1-4,11-12,16H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGCTUADERWGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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